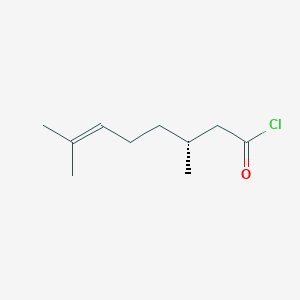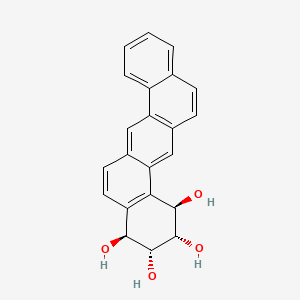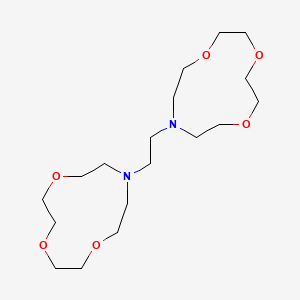
1,2-Bis(1,4,7-trioxa-10-azacyclododec-10-yl)-ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(1,4,7-trioxa-10-azacyclododec-10-yl)-ethane is a complex organic compound characterized by its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic formation
Analyse Chemischer Reaktionen
1,2-Bis(1,4,7-trioxa-10-azacyclododec-10-yl)-ethane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of simpler molecules.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(1,4,7-trioxa-10-azacyclododec-10-yl)-ethane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic tool.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 1,2-Bis(1,4,7-trioxa-10-azacyclododec-10-yl)-ethane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(1,4,7-trioxa-10-azacyclododec-10-yl)-ethane can be compared with other similar compounds, such as:
1,4,7-Trioxa-10-azacyclododecane: This compound shares a similar cyclic structure but lacks the additional ethane linkage.
1,4,7-Trioxa-10-azacyclotridecane: Another similar compound with a different ring size and structure.
Eigenschaften
CAS-Nummer |
79645-07-1 |
|---|---|
Molekularformel |
C18H36N2O6 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
10-[2-(1,4,7-trioxa-10-azacyclododec-10-yl)ethyl]-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C18H36N2O6/c1(19-3-7-21-11-15-25-16-12-22-8-4-19)2-20-5-9-23-13-17-26-18-14-24-10-6-20/h1-18H2 |
InChI-Schlüssel |
XGZYNRNURNWTFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCN1CCN2CCOCCOCCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




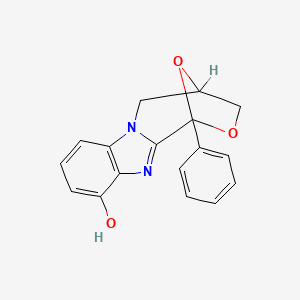
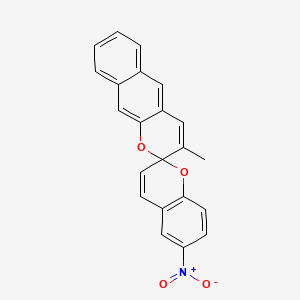
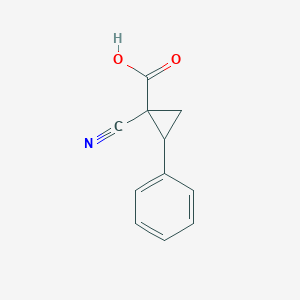

![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
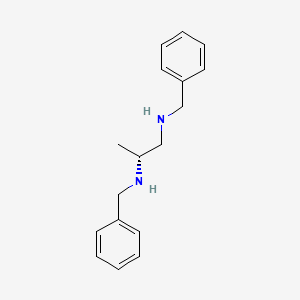
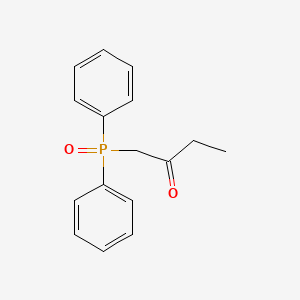
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)

